![molecular formula C17H11N5O2S B11058252 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline](/img/structure/B11058252.png)
2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline moiety, a furan ring, and a triazolothiadiazole core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound, followed by cyclization with an appropriate nitrile.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Attachment of the quinoline moiety: The quinoline moiety can be attached via a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the hydroxyl group to form the methyl ether.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or furan rings can be replaced with other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether can be compared with other similar compounds, such as:
3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: This compound shares the triazolothiadiazole core but lacks the quinoline moiety, resulting in different biological activities and applications.
6-(4-Methoxyphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but includes a methoxyphenyl group, which can alter its chemical properties and biological effects.
2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole: This compound contains an indole moiety instead of a quinoline, leading to different interactions with biological targets.
The uniqueness of 2-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-quinolyl methyl ether lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11N5O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N5O2S/c1-23-11-5-7-12-10(9-11)4-6-13(18-12)16-21-22-15(14-3-2-8-24-14)19-20-17(22)25-16/h2-9H,1H3 |
InChI Key |
PXIXVSSFVFOOKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


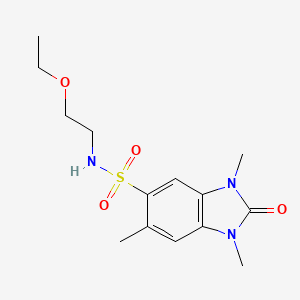
![1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11058174.png)
![3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058179.png)
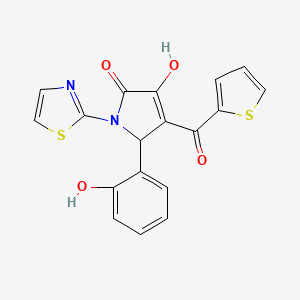
![4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11058189.png)
![N-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11058201.png)
![(4aS,9aR)-6-hydroxy-9a-(piperidin-1-yl)-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B11058207.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058221.png)
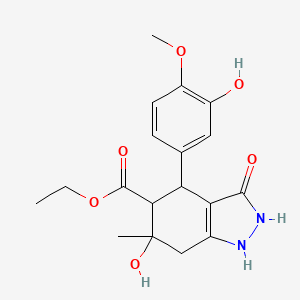
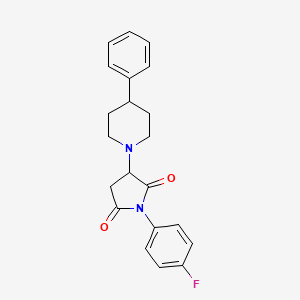
![3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11058242.png)
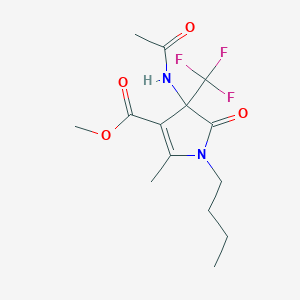
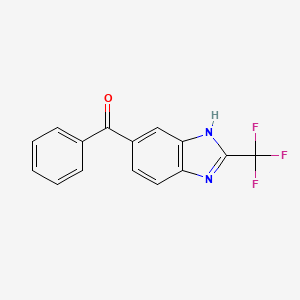
![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)
